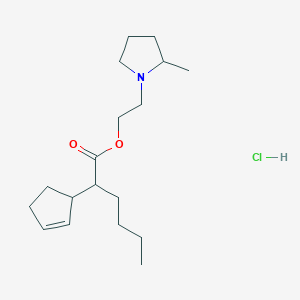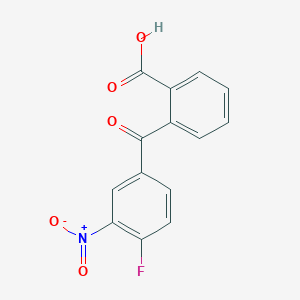![molecular formula C20H23N3O2 B15344656 N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features an acridine moiety, which is a tricyclic aromatic system, and a dimethylamino group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide typically involves the following steps:
Formation of the acridine core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and arylamines.
Introduction of the acetamide group: The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the dimethylamino propyl group: This step involves the reaction of the intermediate with 3-dimethylaminopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments.
作用机制
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide involves:
DNA Intercalation: The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Molecular Targets: Primarily targets DNA and associated enzymes.
Pathways Involved: Inhibition of DNA polymerase and topoisomerase enzymes, leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Proflavine: An acridine derivative with antiseptic properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide is unique due to its specific structural features, which combine the properties of acridine and dimethylamino groups, making it versatile for various applications.
属性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)12-6-11-21-18(24)13-14-7-5-9-16-19(14)22-17-10-4-3-8-15(17)20(16)25/h3-5,7-10H,6,11-13H2,1-2H3,(H,21,24)(H,22,25) |
InChI 键 |
JQTLEBREBWLRLO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC(=O)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)


![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)








